3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
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Overview
Description
3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The process includes several steps such as:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine and formamide.
Introduction of the aminoethyl group: This step involves the reaction of the triazole with ethylamine in the presence of a suitable catalyst.
Formation of the dihydrochloride salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies involving cell signaling pathways, particularly those related to ROCK inhibition.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions due to its role in modulating cellular functions.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The primary mechanism of action of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, affecting various cellular processes such as contraction, motility, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another ROCK inhibitor with a similar structure and mechanism of action.
Fasudil: A well-known ROCK inhibitor used clinically for treating cerebral vasospasm and other conditions.
H-1152: A potent and selective ROCK inhibitor with applications in research and potential therapeutic uses
Uniqueness
3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK1 and ROCK2. Its high potency and selectivity make it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
2408965-11-5 |
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Molecular Formula |
C4H11Cl2N5 |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
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